molecular formula C35H25N4NaO7S2 B12798507 Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate CAS No. 72968-77-5

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

Cat. No.: B12798507
CAS No.: 72968-77-5
M. Wt: 700.7 g/mol
InChI Key: PIAPMRJQZZRVAF-UHFFFAOYSA-M
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Description

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate is a complex organic compound belonging to the phenazine family Phenazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate typically involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or ferric chloride to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for its commercial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ferric chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines.

Scientific Research Applications

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.

    Biology: Exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating bacterial infections and cancer.

    Industry: Used as a dye and pigment due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

    Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Properties

CAS No.

72968-77-5

Molecular Formula

C35H25N4NaO7S2

Molecular Weight

700.7 g/mol

IUPAC Name

sodium;5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

InChI

InChI=1S/C35H26N4O7S2.Na/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;/h2-21H,1H3,(H3,36,37,40,41,42,43,44,45);/q;+1/p-1

InChI Key

PIAPMRJQZZRVAF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C3C(=C2)[N+](=C4C=C(C5=C(C4=N3)C=CC=C5S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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